3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 2145474-02-6
VCID: VC11608756
InChI: InChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3
SMILES:
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine

CAS No.: 2145474-02-6

Cat. No.: VC11608756

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine - 2145474-02-6

Specification

CAS No. 2145474-02-6
Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
IUPAC Name 5-phenyl-4-propan-2-ylpyrazolidin-3-amine
Standard InChI InChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3
Standard InChI Key YVKJHPSVHSAQRD-UHFFFAOYSA-N
Canonical SMILES CC(C)C1C(NNC1N)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine belongs to the pyrazole amine family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. The structure features a phenyl group at position 3, an isopropyl group (propan-2-yl) at position 4, and an amine substituent at position 5 of the pyrazole ring (Figure 1) .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
CAS Registry NumberNot publicly available
DensityN/A
Melting/Boiling PointsN/A

The absence of publicly reported CAS numbers or thermodynamic properties suggests this compound remains under active investigation, with limited industrial-scale production to date .

Synthetic Routes and Optimization

Industrial Considerations

The patent highlights challenges in traditional methods, such as using pyridine as a solvent, which is toxic and unsuitable for pharmaceutical manufacturing . Alternative solvents like toluene or acetic acid, coupled with temperature-controlled cyclization (50–110°C), may improve yield and purity for scaled production .

Table 2: Representative Reaction Conditions

ParameterOptimal Range
Cyclization Temperature50–110°C
SolventToluene/Acetic Acid
CatalystLawesson’s Reagent
Reaction Time60–120 minutes

Physicochemical Properties and Stability

While direct data on 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine are scarce, analogues like 3-(furan-3-yl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1597108-51-4) exhibit molecular weights of 205.26 g/mol and similar stability profiles . Pyrazole amines generally display:

  • Moderate polarity due to the amine group, enhancing solubility in polar aprotic solvents.

  • Thermal stability up to 150°C, making them suitable for high-temperature reactions .

  • pH-dependent reactivity, with the amine group acting as a weak base (pKa ~8–10) .

Crystallographic and Structural Insights

Although no crystallographic data exist for 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine, studies on 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine reveal a monoclinic lattice with unit cell parameters a = 9.5601 Å, b = 9.5210 Å, c = 10.7651 Å, and β = 94.564° . Substituting one isopropyl group with phenyl is expected to increase steric bulk, potentially altering symmetry and intermolecular interactions.

Future Research Directions

  • Synthetic Optimization: Developing solvent-free or green chemistry approaches to improve sustainability.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Crystallography: Resolving the compound’s crystal structure to guide materials design.

  • Toxicology Studies: Assessing acute/chronic toxicity for pharmaceutical applications.

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